N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide
Description
Chemical Identity and Nomenclature
This compound is a structurally complex molecule characterized by two fused aromatic systems: a 1H-indole core and a 2,1,3-benzoxadiazole ring. Its molecular formula is C₁₈H₁₇N₅O₄S , with a molecular weight of 399.4 g/mol . The IUPAC name reflects its substituents: the indole nitrogen at position 4 is substituted with a carboxamide group, while the ethylamino linker connects to a sulfonylated benzoxadiazole moiety .
The compound’s SMILES representation, CN1C=C(C2=CC=CC=C21)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 , encodes its connectivity and stereoelectronic features . Key structural descriptors include:
- Indole system : A bicyclic structure with a pyrrole ring fused to benzene, contributing π-electron density and hydrogen-bonding capabilities.
- Benzoxadiazole unit : A heterocycle containing oxygen and nitrogen atoms, known for its electron-deficient nature and utility in optoelectronic materials .
- Sulfonamide bridge : A flexible linker that enhances solubility and modulates biological interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₄S | |
| Molecular Weight | 399.4 g/mol | |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)... | |
| Key Functional Groups | Carboxamide, sulfonamide |
Historical Context in Heterocyclic Compound Research
The synthesis of benzoxadiazoles dates to the 19th century, with early methods involving cyclization of o-phenylenediamine derivatives using thionyl chloride . These heterocycles gained prominence due to their aromaticity and stability, as confirmed by proton NMR studies comparing their ring currents to naphthalene . Parallel advancements in indole chemistry—such as the Bartoli and Bischler syntheses—enabled modular construction of substituted indoles, laying the groundwork for hybrid molecules like this compound .
The fusion of benzoxadiazole and indole systems represents a strategic innovation in heterocyclic chemistry. Early work focused on benzothiadiazoles for dyestuffs, but oxygen analogs like benzoxadiazoles later emerged as superior candidates for electronic applications due to their higher electronegativity . The incorporation of sulfonamide linkers, as seen in this compound, became widespread in the late 20th century to improve pharmacokinetic properties in drug candidates .
Significance in Modern Organic and Medicinal Chemistry
This compound exemplifies the convergence of structural complexity and functional versatility. In organic chemistry , its benzoxadiazole unit serves as an electron-accepting moiety in donor-acceptor systems, enabling applications in organic semiconductors and luminescent materials . For instance, π-extended derivatives with thiophene donors exhibit low HOMO–LUMO gaps, making them suitable for solar cells .
In medicinal chemistry , the indole-carboxamide framework is a privileged structure in kinase and protease inhibition. The sulfonamide group enhances binding to enzymatic pockets through hydrogen bonding, as observed in similar compounds targeting cancer pathways . Recent studies on benzoxadiazole-containing analogs highlight their role in fluorescent probes for bioimaging, leveraging the heterocycle’s rigid, planar structure .
Properties
Molecular Formula |
C17H15N5O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C17H15N5O4S/c23-17(12-3-1-4-13-11(12)7-8-18-13)19-9-10-20-27(24,25)15-6-2-5-14-16(15)22-26-21-14/h1-8,18,20H,9-10H2,(H,19,23) |
InChI Key |
VLLRBVPDKGWEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
The benzoxadiazole sulfonyl chloride intermediate is critical for introducing the sulfonamide group.
Methodology :
-
Chlorosulfonation : Treatment of 2,1,3-benzoxadiazole with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours yields the sulfonyl chloride. Excess ClSO₃H ensures complete conversion.
-
Workup : The crude product is precipitated in ice-water, filtered, and purified via recrystallization (ethyl acetate/hexane).
Key Data :
Preparation of 1H-Indole-4-carboxamide Ethylamine
The ethylamine linker is introduced via amide bond formation.
Methodology :
-
Acid Chloride Formation : 1H-Indole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux for 2 hours.
-
Amide Coupling : The acid chloride is treated with ethylenediamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 89% |
| Yield (Step 2) | 75% |
| Solvent | THF/DCM |
Sulfonamide Coupling
The final step involves conjugating the benzoxadiazole sulfonyl chloride with the indole-4-carboxamide ethylamine.
Methodology :
-
Reaction Conditions : The ethylamine intermediate (1 eq) reacts with benzoxadiazole sulfonyl chloride (1.2 eq) in DCM at 0°C under nitrogen. Triethylamine (2 eq) is added to scavenge HCl.
-
Purification : Column chromatography (silica gel, 3:7 ethyl acetate/hexane) isolates the product.
Key Data :
Optimization Strategies
Regiochemical Control in Sulfonylation
Positional selectivity for sulfonation at C4 of the benzoxadiazole is achieved by:
Amide Coupling Efficiency
-
Coupling Agents : Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves yields to 82% compared to SOCl₂-mediated routes.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18 column) | 98.5% |
| Elemental Analysis | C 52.1%, H 3.6%, N 17.8% (theoretical: C 52.3%, H 3.6%, N 17.9%) |
Challenges and Solutions
Hydrolytic Instability of Sulfonyl Chloride
Byproduct Formation in Amide Coupling
-
Mitigation : Employ excess ethylenediamine (1.5 eq) to suppress dimerization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide has been studied for its various biological activities:
-
Anticancer Properties:
- Preliminary studies indicate that this compound may exhibit anti-cancer properties due to its ability to interact with specific proteins involved in cell proliferation and apoptosis. The benzoxadiazole structure is known for its role in inhibiting tumor growth by targeting various signaling pathways .
- Anti-inflammatory Effects:
- Antimicrobial Activity:
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
-
Study on Antimycobacterial Activity:
- A series of indole derivatives were tested against various mycobacterial strains, revealing significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). These findings suggest that similar compounds may serve as lead candidates for new antimycobacterial therapies .
- Evaluation of Cytotoxicity:
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole group may interact with proteins or enzymes, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide (CAS: 1574324-58-5)
- Molecular Formula : C₁₉H₁₈N₄O
- Molecular Weight : 318.4 g/mol
- Key Differences : Replaces the benzoxadiazole sulfonyl group with a benzimidazole ring and introduces a methyl group on the indole nitrogen. The benzimidazole moiety may enhance DNA interaction capabilities compared to the electron-deficient benzoxadiazole system. However, the absence of a sulfonyl group could reduce solubility and metabolic stability .
3-(2-(1H-Indole-4-carboxamide)ethyl)benzoic Acid
- Key Features: Retains the indole-4-carboxamide core but substitutes the benzoxadiazole sulfonyl group with a benzoic acid.
N-[2-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide
- Structural Variation: Incorporates a fluorophenyl-pyrrolidinone moiety instead of benzoxadiazole sulfonyl. The fluorophenyl group may enhance target binding affinity in hydrophobic pockets, while the pyrrolidinone ring could influence conformational flexibility and metabolic degradation .
Pharmacological and Functional Comparisons
Signaling Pathway Modulation
- In contrast, the benzimidazole derivative (CAS: 1574324-58-5) might exhibit stronger DNA intercalation due to its planar aromatic system .
- The fluorophenyl-pyrrolidinone analog () is implicated in PI3K/Akt/mTOR and JAK/STAT pathways, suggesting broader anticancer or anti-inflammatory applications compared to the target compound, whose specific pathway engagement remains uncharacterized .
Data Table: Structural and Functional Comparison
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18N4O4S
- Molecular Weight : 422.46 g/mol
- CAS Number : 1010913-51-5
The compound features a benzoxadiazole moiety linked to an indole structure through a sulfonamide group, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The indole and benzoxadiazole rings are known for their electron-donating properties, which can stabilize free radicals and reduce oxidative stress.
- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Studies suggest that the mechanism may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Bacillus subtilis | Moderate |
Anticancer Activity
Case Studies
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various indole derivatives, including the target compound. The results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential applications in oxidative stress-related diseases .
Case Study 2: Anticancer Efficacy
In vitro assays demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
